molecular formula C139H138N8O28S2 B13398238 [3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;2-[3-[(9H-fluoren-9-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxyphenyl]ethyl 4-propylbenzoate;(4-propylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxybenzoate CAS No. 9023-78-3

[3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;2-[3-[(9H-fluoren-9-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxyphenyl]ethyl 4-propylbenzoate;(4-propylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxybenzoate

Cat. No.: B13398238
CAS No.: 9023-78-3
M. Wt: 2432.7 g/mol
InChI Key: BTIFJZBNNZJIKS-UHFFFAOYSA-N
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Description

The compound under study, "[3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;2-[3-[(9H-fluoren-9-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxyphenyl]ethyl 4-propylbenzoate;(4-propylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxybenzoate," is a multi-component system featuring three distinct structural motifs:

  • Acrylate esters (prop-2-enoyloxy groups): These moieties suggest applications in polymerization or crosslinking due to their reactive double bonds .
  • Aromatic cores: Including 4-propylphenyl and benzoate units, which contribute to rigidity and solubility modulation .

Properties

CAS No.

9023-78-3

Molecular Formula

C139H138N8O28S2

Molecular Weight

2432.7 g/mol

IUPAC Name

[3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-(4-propylphenyl)phenyl] 4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoate;2-[3-[(9H-fluoren-9-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxyphenyl]ethyl 4-propylbenzoate;(4-propylphenyl) 3-[(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-4-[4-[2-prop-2-enoyloxy-3-(4-prop-2-enoyloxybutoxy)propoxy]benzoyl]oxybenzoate

InChI

InChI=1S/C52H52N2O10.C44H43N3O10S.C43H43N3O8S/c1-4-13-36-18-21-38(22-19-36)51(57)61-31-28-37-20-27-47(40(32-37)33-53-54-50-45-16-9-7-14-43(45)44-15-8-10-17-46(44)50)64-52(58)39-23-25-41(26-24-39)62-35-42(63-49(56)6-3)34-59-29-11-12-30-60-48(55)5-2;1-4-11-30-14-19-35(20-15-30)56-43(51)32-18-23-38(33(26-32)27-45-47-44-46-37-12-7-8-13-39(37)58-44)57-42(50)31-16-21-34(22-17-31)54-29-36(55-41(49)6-3)28-52-24-9-10-25-53-40(48)5-2;1-4-11-30-14-16-31(17-15-30)37-23-22-35(26-33(37)27-44-46-43-45-38-12-7-8-13-39(38)55-43)54-42(49)32-18-20-34(21-19-32)52-29-36(53-41(48)6-3)28-50-24-9-10-25-51-40(47)5-2/h5-10,14-27,32-33,42,50,54H,2-4,11-13,28-31,34-35H2,1H3;5-8,12-23,26-27,36H,2-4,9-11,24-25,28-29H2,1H3,(H,46,47);5-8,12-23,26-27,36H,2-4,9-11,24-25,28-29H2,1H3,(H,45,46)

InChI Key

BTIFJZBNNZJIKS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(C=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC(COCCCCOC(=O)C=C)OC(=O)C=C)C=NNC4=NC5=CC=CC=C5S4.CCCC1=CC=C(C=C1)C(=O)OCCC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC(COCCCCOC(=O)C=C)OC(=O)C=C)C=NNC4C5=CC=CC=C5C6=CC=CC=C46.CCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCC(COCCCCOC(=O)C=C)OC(=O)C=C)C=NNC4=NC5=CC=CC=C5S4

physical_description

Solid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of benzothiazole and fluorenyl hydrazones, followed by their condensation with various substituted phenyl and benzoate derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient or as a diagnostic tool.

    Industry: The compound may find use in the development of new materials, coatings, or other industrial products.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its molecular structure and the specific biological or chemical context. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazinylidene Derivatives

The hydrazinylidene group in the target compound is structurally analogous to N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives ().

Feature Target Compound Benzimidazole Derivatives ()
Core Structure Benzothiazole/fluorenyl hydrazinylidene Benzimidazole hydrazide
Synthesis Step Condensation with aldehydes Condensation with substituted benzaldehydes
Potential Application Materials science (π-conjugation) Antimicrobial agents

Key Difference : The benzothiazole/fluorenyl groups in the target compound may improve photostability compared to benzimidazole derivatives .

Heterocyclic Moieties

The 1,3-benzothiazole unit in the target compound aligns with thiazole-anchored pyrazolyl benzoxazoles (), which exhibit antimicrobial and anticancer activities. However, the target compound’s hydrazinylidene bridge may enhance metal-chelating properties, unlike the pyrazole-thiazole hybrids .

Fluorenyl groups are rare in similar compounds but are known for fluorescence and electron-transport properties, contrasting with 1,3,4-oxadiazoles (), which prioritize anti-inflammatory and analgesic effects .

Acrylate Esters

The prop-2-enoyloxy groups in the target compound resemble ethyl 4-(substituted phenethyl)benzoates (). Both classes feature ester linkages, but the acrylate groups in the target compound enable UV-induced polymerization, unlike the static ethoxy groups in ’s derivatives .

Property Target Compound Ethyl Benzoates ()
Reactivity High (acrylate polymerization) Low (stable ethoxy groups)
Application Crosslinkable materials Drug delivery (slow hydrolysis)

Biological Activity

The compound in focus, a complex hydrazone derivative featuring a benzothiazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of the compound, including its antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzothiazole moiety : Known for its biological activity, particularly in cancer research.
  • Hydrazone functionality : Imparts reactivity with carbonyl compounds, facilitating various synthetic pathways.
  • Alkoxy and propyl substituents : These groups enhance solubility and may influence biological interactions.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₃₁H₃₃N₅O₈S
Molecular Weight607.77 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, a series of newly synthesized compounds demonstrated significant inhibitory effects on human lung cancer cell lines (A549, HCC827, NCI-H358) through both 2D and 3D cell culture methods. The mechanisms involved include:

  • Inhibition of cell proliferation : Assessed via MTS cytotoxicity and BrdU proliferation assays.
  • DNA binding : These compounds exhibited a tendency to bind within the minor groove of AT-DNA, disrupting essential cellular processes .

Case Study: Compound Efficacy

In a comparative study, benzothiazole derivatives were found to be more effective than their benzimidazole counterparts in inhibiting tumor growth. Compounds with specific substituents showed enhanced activity, suggesting that structural modifications can optimize therapeutic effects.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens:

  • Testing Methods : Broth microdilution tests were conducted according to CLSI guidelines.
  • Pathogens Tested : Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus were among the organisms tested.

Results indicated that certain derivatives exhibited promising antibacterial activity, highlighting their potential as antimicrobial agents alongside their antitumor properties .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound interacts with enzymes involved in cell proliferation and survival pathways.
  • DNA Intercalation : The binding to DNA disrupts replication and transcription processes, leading to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound TypeActivity LevelNotes
Benzothiazole DerivativesHighEffective against multiple cancer lines
Benzimidazole DerivativesModerateLess potent than benzothiazole derivatives
Alkoxy Substituted CompoundsVariableActivity dependent on specific substituents

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